
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a carbamate functional group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the piperidine derivative with an appropriate isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (1,3,3-dimethylpiperidin-4-yl)carbamate: Similar structure with one less methyl group.
(S)-Benzyl (1,3,3-trimethylpyrrolidin-4-yl)carbamate: Similar structure with a pyrrolidine ring instead of a piperidine ring.
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)urea: Similar structure with a urea group instead of a carbamate group.
Uniqueness
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific combination of functional groups and chiral nature, which may confer distinct pharmacological and chemical properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl N-[(4S)-1,3,3-trimethylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 |
InChI Key |
ZGLSHXHKWURFQQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(CN(CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C)C |
Canonical SMILES |
CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


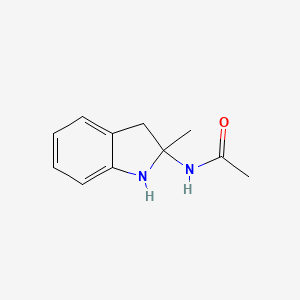
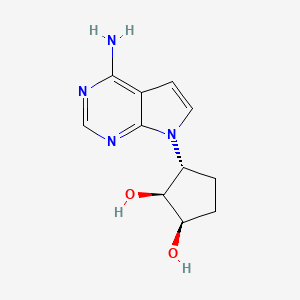
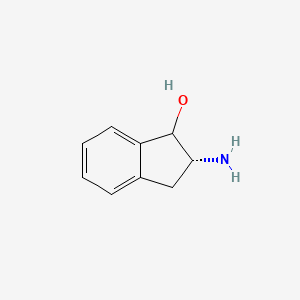
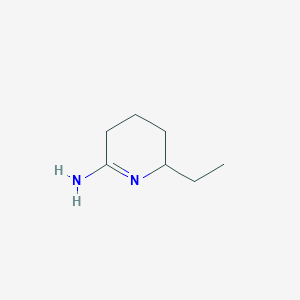
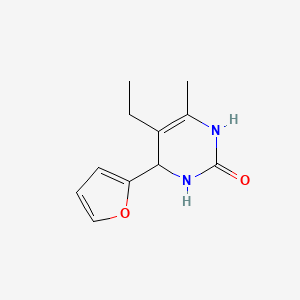
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
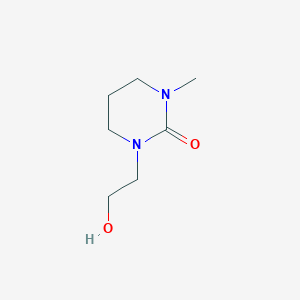
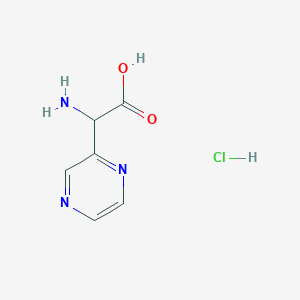
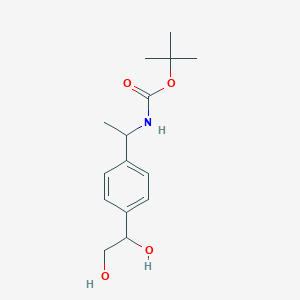
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
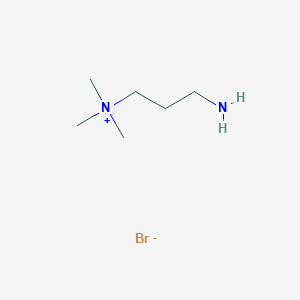
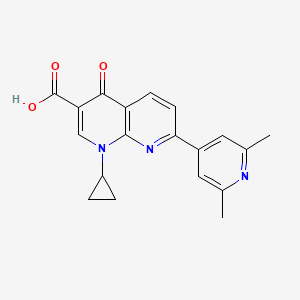
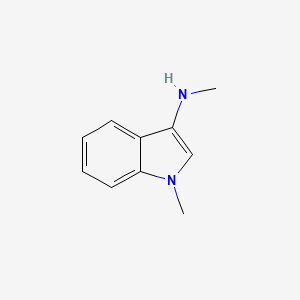
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
